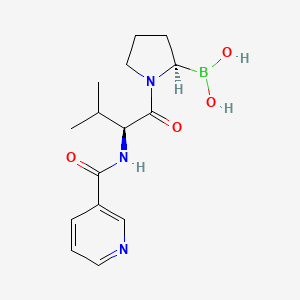
N-(Pyridine-3-carbonyl)-Val-boroPro
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Pyridine-3-carbonyl)-Val-boroPro is a synthetic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring, a valine residue, and a boronic acid moiety, which together contribute to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridine-3-carbonyl)-Val-boroPro typically involves multiple steps, starting with the preparation of the pyridine-3-carbonyl chloride. This intermediate is then reacted with valine to form the corresponding amide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs .
化学反応の分析
Types of Reactions
N-(Pyridine-3-carbonyl)-Val-boroPro can undergo a variety of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
科学的研究の応用
N-(Pyridine-3-carbonyl)-Val-boroPro has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes .
作用機序
The mechanism of action of N-(Pyridine-3-carbonyl)-Val-boroPro involves its interaction with specific molecular targets, such as enzymes. The boronic acid moiety can form reversible covalent bonds with the active site of enzymes, leading to inhibition of their activity. This interaction is particularly significant in the inhibition of proteases, where the compound mimics the transition state of the substrate, thereby blocking the enzyme’s function .
類似化合物との比較
Similar Compounds
Similar compounds include other boronic acid derivatives and pyridine-containing molecules, such as:
- N-(Pyridine-3-carbonyl)-L-proline
- 2-(3-{1-carboxy-5-[(6-[18F]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid .
Uniqueness
N-(Pyridine-3-carbonyl)-Val-boroPro stands out due to its unique combination of a pyridine ring, valine residue, and boronic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
特性
分子式 |
C15H22BN3O4 |
|---|---|
分子量 |
319.17 g/mol |
IUPAC名 |
[(2R)-1-[(2S)-3-methyl-2-(pyridine-3-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C15H22BN3O4/c1-10(2)13(18-14(20)11-5-3-7-17-9-11)15(21)19-8-4-6-12(19)16(22)23/h3,5,7,9-10,12-13,22-23H,4,6,8H2,1-2H3,(H,18,20)/t12-,13-/m0/s1 |
InChIキー |
QWMROLCIGVLHNY-STQMWFEESA-N |
異性体SMILES |
B([C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)C2=CN=CC=C2)(O)O |
正規SMILES |
B(C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CN=CC=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


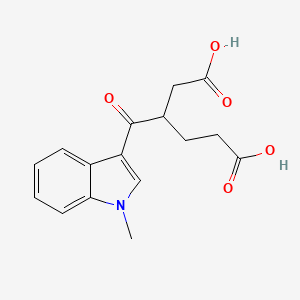
![4-[[(1R)-1-carboxy-1-(2,5-dioxopyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethyl]-[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid](/img/structure/B13441454.png)
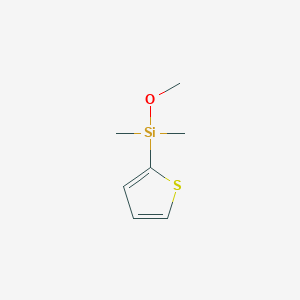
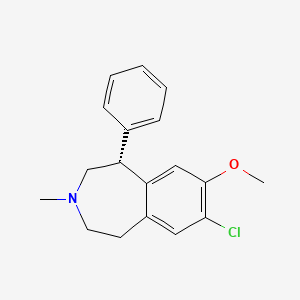
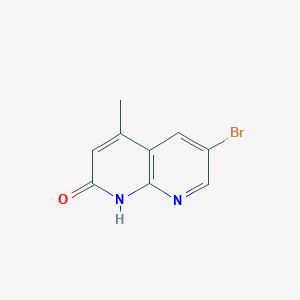
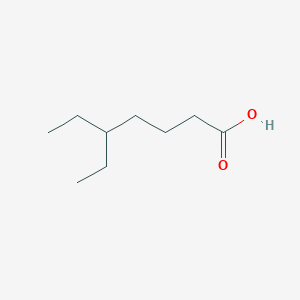

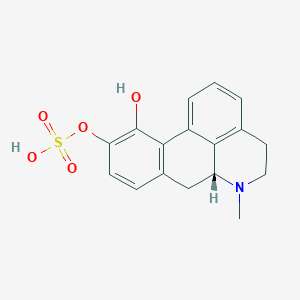
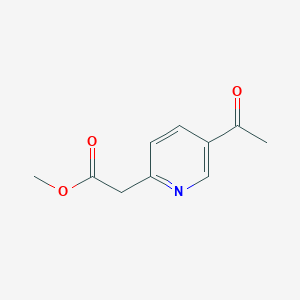
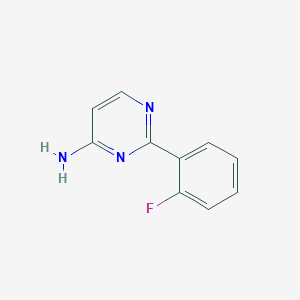
![N-[2-(3,4-diethoxyphenyl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B13441509.png)
![3,5-Dimethyl 2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-Pyridinedicarboxylic Acid Ester](/img/structure/B13441511.png)
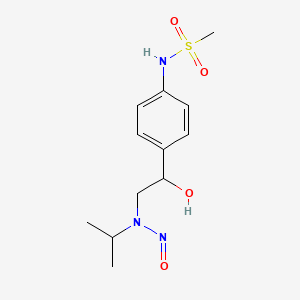
![(2S,3S,4S,5R,6S)-6-[[(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13441524.png)
